molecular formula C10H19NO3 B1400312 Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate CAS No. 1392804-89-5

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Cat. No. B1400312
M. Wt: 201.26 g/mol
InChI Key: AWAUKBRXWGIKJB-UHFFFAOYSA-N
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Description

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a chemical compound offered by several suppliers such as Benchchem and Aladdin Scientific . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is C10H19NO3 . The exact mass is 187.12100 .


Physical And Chemical Properties Analysis

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has a molecular weight of 187.23600 . It has a density of 1.153g/cm3 . The boiling point is 157.6ºC at 760 mmHg . The flash point is 49.1ºC .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogs

The compound tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has been identified as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. These analogs are crucial for the development of novel therapeutic agents and for understanding molecular interactions in biological systems (Ober, Marsch, Harms, & Carell, 2004).

Versatile Synthetic Building Blocks

Research demonstrates the versatility of tert-butyl cinnamates, related to tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, as synthetic building blocks. These compounds undergo highly selective ring-opening reactions with a range of nucleophiles, showcasing their potential in diverse synthetic applications (Armstrong & Ferguson, 2012).

Preparation of Asymmetric Mannich Reaction Products

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has been utilized in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions. This method is significant for producing enantioselective compounds used in pharmaceuticals and fine chemicals (Yang, Pan, & List, 2009).

Role in Organic Synthesis as Building Blocks

This compound has shown utility in organic synthesis, particularly as building blocks for N-(Boc)-protected nitrones. These are crucial for reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating the compound's role in complex organic synthesis processes (Guinchard, Vallée, & Denis, 2005).

Synthesis of Spirocyclopropanated Analogues

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a related compound, has been converted into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This showcases its role in the synthesis of biologically active compounds (Brackmann et al., 2005).

Precursor for Foldamer Study

As a precursor in the study of foldamers, tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate aids in understanding the properties of aza/α-dipeptide oligomerization. This research is pivotal in the field of molecular design and biochemistry (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

properties

IUPAC Name

tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAUKBRXWGIKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146749
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

CAS RN

1392804-89-5
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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